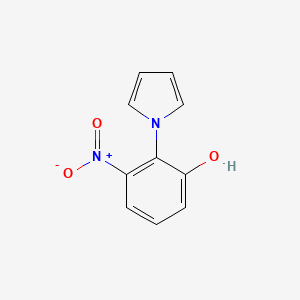

3-Nitro-2-(1H-pyrrol-1-yl)phenol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-nitro-2-pyrrol-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9-5-3-4-8(12(14)15)10(9)11-6-1-2-7-11/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNONTWRGAREEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC=C2O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide on Nitro-Substituted Pyrrolylphenols

Introduction

This technical guide provides a comprehensive overview of the chemical identifiers, properties, and synthesis of nitro-substituted pyrrolylphenols. It is important to note that while the query specified "3-Nitro-2-(1H-pyrrol-1-yl)phenol," publicly available scientific literature and chemical databases lack specific information for this particular isomer. However, substantial data exists for the closely related isomers, 3-Nitro-4-(1H-pyrrol-1-yl)phenol and 4-Nitro-2-(1H-pyrrol-1-yl)phenol . This guide will focus on these compounds to provide relevant and valuable information for researchers, scientists, and drug development professionals. The inclusion of data on these isomers offers a comparative perspective and a foundational understanding of this class of compounds.

The nitro group is a significant functional group in medicinal chemistry, known to be present in a wide array of bioactive molecules.[1] Compounds containing a nitro group exhibit a broad spectrum of activities, including antibacterial, antineoplastic, and antiparasitic properties.[1] Similarly, phenolic compounds are widespread in nature and are recognized for their antimicrobial, antioxidant, and pharmacological activities.[2] The combination of a nitro group, a phenol, and a pyrrole ring suggests that these compounds could be of interest for biological evaluation.

Chemical Identifiers and Properties

For clarity and accurate identification, the following tables summarize the key identifiers and physicochemical properties of the two primary isomers discussed in this guide.

Table 1: Chemical Identifiers

| Identifier | 3-Nitro-4-(1H-pyrrol-1-yl)phenol | 4-Nitro-2-(1H-pyrrol-1-yl)phenol |

| CAS Number | 251649-40-8[3][4][5][6] | 59580-37-9[7] |

| Molecular Formula | C10H8N2O3[3] | C10H8N2O3[7][8] |

| Molecular Weight | 204.18 g/mol [3] | 204.18 g/mol [7][8] |

| IUPAC Name | 3-nitro-4-(1H-pyrrol-1-yl)phenol[3] | 4-nitro-2-(1H-pyrrol-1-yl)phenol |

| Synonyms | 3-Nitro-4-(1H-pirrol-1-il)bencenol[3] | - |

| InChI | InChI=1S/C10H8N2O3/c13-8-3-4-9(10(7-8)12(14)15)11-5-1-2-6-11/h1-7,13H[3] | - |

| InChIKey | GGPUCGQKCDVAHA-UHFFFAOYSA-N[3] | - |

| Canonical SMILES | C1=CN(C=C1)C2=C(C=C(C=C2)O)--INVALID-LINK--[O-][3] | O=--INVALID-LINK--c1ccc(O)c(-n2cccc2)c1[7] |

| PubChem CID | 10703351[3] | - |

Table 2: Physicochemical Properties (Predicted)

| Property | 3-Nitro-4-(1H-pyrrol-1-yl)phenol | 4-Nitro-2-(1H-pyrrol-1-yl)phenol |

| Density | 1.36 ± 0.1 g/cm³[3] | N/A |

| Boiling Point | 388.5 ± 37.0 °C[3] | N/A |

| Flash Point | 188.8 ± 26.5 °C[3] | N/A |

| pKa | 6.75 ± 0.14[3] | N/A |

| LogP | 2.614[3] | N/A |

| Refractive Index | 1.639[3] | N/A |

| Topological Polar Surface Area | 71 Ų[3] | N/A |

Experimental Protocols

Synthesis of 4-Nitro-2-pyrrol-1-yl-phenol

This synthesis involves the controlled nitration of 2-pyrrol-1-yl-phenol.

-

Reactants : 2-pyrrol-1-yl-phenol, fuming nitric acid (90%), concentrated sulfuric acid.

-

Procedure : The reaction is carried out at a controlled temperature of 0–5°C. 2-pyrrol-1-yl-phenol is reacted with fuming nitric acid in concentrated sulfuric acid.

-

Yield : This method yields 4-nitro-2-pyrrol-1-yl-phenol as the major product with a reported yield of 65–70%.[8]

-

Regioselectivity : The electron-donating nature of the pyrrole ring directs the nitration predominantly to the para position relative to the hydroxyl group. The use of polar solvents like acetic acid can enhance regioselectivity, although it may reduce the reaction rate.[8]

General Synthesis of N-Substituted Pyrroles

The Paal-Knorr pyrrole synthesis is a common method for preparing N-substituted pyrroles. This involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For instance, 2,5-dimethoxytetrahydrofuran can be condensed with various amines in the presence of a catalyst like iron(III) chloride in water.

Biological Activity

While specific studies on the biological activity of 3-Nitro-2-(1H-pyrrol-1-yl)phenol and its isomers are limited, the structural motifs present suggest potential for biological relevance.

-

Antimicrobial Potential : The nitro group is a well-known pharmacophore in antimicrobial agents.[1] The presence of a nitro group on a pyrrole ring, as seen in nitro-pyrrolomycins, has been shown to enhance antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) pathogens.[1][9] Phenolic compounds also possess established antimicrobial properties.[2][10] The combination of these functional groups in nitro-substituted pyrrolylphenols makes them interesting candidates for antimicrobial research.

-

Anticancer Potential : Some synthetic nitro-pyrrolomycins have demonstrated activity in inhibiting the proliferation of colon and breast cancer cell lines, while showing lower toxicity towards normal epithelial cells.[9] This suggests that nitro-substituted pyrrole structures may have potential as anticancer agents.

Visualizations

Diagram 1: General Synthesis Workflow for 4-Nitro-2-pyrrol-1-yl-phenol

Caption: Synthesis of 4-Nitro-2-pyrrol-1-yl-phenol via controlled nitration.

Diagram 2: Logical Relationship of Structural Moieties and Potential Biological Activity

Caption: Structural components and their potential contribution to biological activity.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Page loading... [guidechem.com]

- 4. 3-Nitro-4-(1H-pyrrol-1-yl)benzenol | 251649-40-8 [amp.chemicalbook.com]

- 5. 3-Nitro-4-(1H-pyrrol-1-yl)benzenol | 251649-40-8 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-Nitro-2-pyrrol-1-yl-phenol | CAS#:59580-37-9 | Chemsrc [chemsrc.com]

- 8. 4-Nitro-2-pyrrol-1-yl-phenol | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

Technical Guide: Spectroscopic Profile of 3-Nitro-2-(1H-pyrrol-1-yl)phenol

Audience: Researchers, scientists, and drug development professionals.

Molecular Structure and Properties

-

IUPAC Name: 3-Nitro-2-(1H-pyrrol-1-yl)phenol

-

Molecular Formula: C₁₀H₈N₂O₃

-

Molecular Weight: 204.18 g/mol [1]

-

Canonical SMILES: C1=CC=C(N1)C2=C(C=CC(=C2)--INVALID-LINK--[O-])O

This molecule incorporates a phenol ring substituted with a nitro group at the meta-position and a pyrrole ring at the ortho-position relative to the hydroxyl group. These functional groups dictate the molecule's electronic properties and are the primary determinants of its spectroscopic signature.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3-Nitro-2-(1H-pyrrol-1-yl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, Field Strength: 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

|---|---|---|---|---|

| ~10.0 - 11.0 | br s | 1H | Phenolic -OH | Chemical shift is concentration-dependent and may not be observed if proton exchange occurs. |

| ~8.0 - 8.2 | d | 1H | Ar-H | Aromatic proton ortho to the nitro group. |

| ~7.6 - 7.8 | t | 1H | Ar-H | Aromatic proton para to the hydroxyl group. |

| ~7.2 - 7.4 | d | 1H | Ar-H | Aromatic proton ortho to the hydroxyl group. |

| ~6.8 - 7.0 | t | 2H | Pyrrole Hα | Protons on carbons adjacent to the nitrogen in the pyrrole ring. |

| ~6.2 - 6.4 | t | 2H | Pyrrole Hβ | Protons on carbons beta to the nitrogen in the pyrrole ring. |

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, Field Strength: 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Notes |

|---|---|---|

| ~155 - 160 | Ar C-OH | Carbon bearing the hydroxyl group. |

| ~148 - 152 | Ar C-NO₂ | Carbon bearing the nitro group. |

| ~135 - 140 | Ar C-N(Pyrrole) | Carbon bearing the pyrrole substituent. |

| ~130 - 133 | Ar CH | Aromatic methine carbon. |

| ~120 - 125 | Pyrrole Cα | Alpha carbons of the pyrrole ring. |

| ~118 - 122 | Ar CH | Aromatic methine carbon. |

| ~115 - 118 | Ar CH | Aromatic methine carbon. |

| ~110 - 113 | Pyrrole Cβ | Beta carbons of the pyrrole ring. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3500 - 3300 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |

| 3150 - 3050 | Medium | C-H Stretch | Aromatic & Pyrrole |

| 1550 - 1510 | Strong | N-O Asymmetric Stretch | Nitro Group |

| 1360 - 1330 | Strong | N-O Symmetric Stretch | Nitro Group |

| 1600, 1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1280 - 1200 | Strong | C-O Stretch | Phenol |

| 1350 - 1310 | Medium | C-N Stretch | Aryl-Pyrrole Bond |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value | Method |

|---|---|---|

| Monoisotopic Mass | 204.0535 u | Calculated |

| Nominal Mass | 204 u | Calculated |

| Predicted [M+H]⁺ | 205.0613 | High-Resolution MS (ESI+) |

| Predicted [M]⁺˙ | 204.0535 | High-Resolution MS (EI) |

| Major Fragments | m/z 187, 158, 130 | Fragmentation of the molecular ion via loss of OH, NO₂, or the pyrrole moiety. |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-Nitro-2-(1H-pyrrol-1-yl)phenol in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2]

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A higher number of scans is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H).[3][4]

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film):

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Place the salt plate in the sample holder of the spectrometer.

-

Acquire a background spectrum of the clean, empty sample chamber.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).[6]

-

Mass Spectrometry (MS)

-

Sample Preparation (for ESI-MS):

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in an organic solvent (e.g., methanol or acetonitrile).[7]

-

Dilute this stock solution with the same solvent to a final concentration of 1-10 µg/mL.[7]

-

Filter the final solution if any particulate matter is present to prevent instrument clogging.[7]

-

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

Infuse the sample solution directly into the ionization source.

-

Acquire data in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) species, respectively.

-

For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.[8][9][10]

Visualized Workflows and Relationships

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and spectroscopic characterization of a target compound like 3-Nitro-2-(1H-pyrrol-1-yl)phenol.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. pubsapp.acs.org [pubsapp.acs.org]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Unlocking the Therapeutic Potential of Nitrophenol-Pyrrole Compounds: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The intersection of the nitrophenol and pyrrole chemical scaffolds has given rise to a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of nitrophenol-pyrrole derivatives. It is designed to serve as a comprehensive resource, offering detailed experimental methodologies, a compilation of quantitative biological data, and a visual representation of the key signaling pathways involved.

Anticancer Activity of Nitrophenol-Pyrrole Compounds

Nitrophenol-pyrrole derivatives have emerged as promising candidates in oncology research, demonstrating cytotoxic effects against a range of cancer cell lines. The presence of the electron-withdrawing nitro group, coupled with the versatile pyrrole core, appears to be a key determinant of their anticancer potential.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various nitrophenol-pyrrole and related pyrrole compounds has been evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, are summarized below.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Nitro-Pyrrolomycins | HCT116 (Colon) | 1.3 - 8.3 | [1] |

| MCF-7 (Breast) | 1.2 - 10.4 | [1] | |

| Pyrrole-based Chalcones | A549 (Lung) | More effective than cisplatin | [2] |

| HepG2 (Liver) | More selective than cisplatin | [2] | |

| Phenylpyrroloquinolinones | HeLa (Cervical) | 0.0002 | [3] |

| HT-29 (Colon) | 0.0001 | [3] | |

| MCF-7 (Breast) | 0.0002 | [3] | |

| 2-Aminopyrrole Derivatives | HCC1806 (Breast) | 0.01 - 100 | [4] |

| MDA-MB-231 (Breast) | 0.01 - 100 | [4] | |

| H1299 (Lung) | 0.01 - 100 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Substituted Nitropyrrolylphenols

Introduction

4-Nitro-2-(1H-pyrrol-1-yl)phenol is a nitro-substituted aromatic compound that integrates a pyrrole ring with a phenol moiety.[1] This molecular architecture is of interest to researchers in medicinal chemistry and materials science due to the combined electronic properties of the electron-donating pyrrole and the electron-withdrawing nitro group, mediated by the phenolic ring.[1] Understanding the synthesis, molecular structure, and conformational possibilities of this molecule is crucial for predicting its reactivity, biological activity, and potential applications.

Synthesis and Experimental Protocols

The primary synthesis of 4-Nitro-2-(1H-pyrrol-1-yl)phenol is achieved through the controlled nitration of its precursor, 2-(1H-pyrrol-1-yl)phenol.[1]

Experimental Protocol: Nitration of 2-(1H-pyrrol-1-yl)phenol

A detailed protocol for the synthesis is as follows:

-

Precursor Preparation: The starting material, 2-(1H-pyrrol-1-yl)phenol, is dissolved in a suitable solvent.

-

Reaction Conditions: The solution is cooled to a temperature range of 0–5°C.[1]

-

Nitrating Agent: Fuming nitric acid (90%) is added dropwise to the cooled solution, typically in the presence of concentrated sulfuric acid.[1]

-

Reaction Progression: The reaction mixture is stirred at a controlled temperature to allow for the regioselective nitration to occur. The electron-donating nature of the pyrrole ring directs the nitration predominantly to the para position relative to the hydroxyl group.[1]

-

Work-up and Purification: Following the completion of the reaction, the mixture is carefully quenched, and the product is extracted. Purification is typically achieved through recrystallization or column chromatography to yield 4-Nitro-2-(1H-pyrrol-1-yl)phenol as the major product with a reported yield of 65-70%.[1]

Molecular Structure and Spectroscopic Characterization

The molecular structure of 4-Nitro-2-(1H-pyrrol-1-yl)phenol has been characterized using various spectroscopic techniques. While crystallographic data, which would provide precise bond lengths and angles, is not publicly available, spectroscopic methods confirm the connectivity and key functional groups.

Spectroscopic Data

The following table summarizes the key spectroscopic data used for the characterization of 4-Nitro-2-(1H-pyrrol-1-yl)phenol.[1]

| Technique | Observed Features | Interpretation |

| ¹H NMR | Deshielded protons at δ 8.2–8.5 ppm | Protons adjacent to the nitro group |

| Distinct multiplets at δ 6.5–7.0 ppm | Pyrrole ring protons | |

| ¹³C NMR | - | Confirms the positions of substituents on the aromatic rings |

| FTIR | 1520–1350 cm⁻¹ (asymmetric/symmetric stretching) | Nitro group (NO₂) |

| 3300–3500 cm⁻¹ | Phenolic hydroxyl group (O-H) | |

| Mass Spectrometry (MS) | [M+H]⁺ peak at m/z 219.064 (for a related compound) | Verification of the molecular weight |

Conformational Analysis

A detailed conformational analysis of 4-Nitro-2-(1H-pyrrol-1-yl)phenol would ideally be supported by X-ray crystallography or computational chemistry studies. In the absence of such data, a qualitative assessment can be made based on the molecule's structural features.

The primary conformational flexibility arises from the rotation around the C-N bond connecting the phenol and pyrrole rings. The dihedral angle between the planes of these two aromatic rings will determine the overall three-dimensional shape of the molecule. Steric hindrance between the ortho-hydrogen of the pyrrole ring and the ortho-hydrogen of the phenol ring would likely favor a non-planar conformation. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitro group is not possible due to their relative positions.

Physicochemical Properties

The following table presents a summary of the predicted and known physicochemical properties of 4-Nitro-2-(1H-pyrrol-1-yl)phenol.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₃ | [1] |

| Molecular Weight | ~204.18 g/mol | [1] |

| Polarity | High (due to -OH and -NO₂ groups) | [1] |

| Solubility | Likely more water-soluble than non-polar analogs | [1] |

Logical Relationships in Molecular Profile

The interplay of the different functional groups in 4-Nitro-2-(1H-pyrrol-1-yl)phenol dictates its overall chemical character and potential utility.

Conclusion

4-Nitro-2-(1H-pyrrol-1-yl)phenol is a molecule with interesting electronic and structural features. While its synthesis and basic spectroscopic characterization are established, a comprehensive understanding of its three-dimensional structure and conformational dynamics is currently limited by the lack of public crystallographic and detailed computational data. Further research, particularly X-ray crystallographic analysis and high-level computational modeling, would be invaluable for elucidating the precise geometric parameters and conformational preferences of this compound, which would, in turn, enable a more accurate prediction of its properties and potential applications in drug design and materials science.

References

Technical Guide: Solubility and Stability of 3-Nitro-2-(1H-pyrrol-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Core Compound Characteristics

3-Nitro-2-(1H-pyrrol-1-yl)phenol is a heterocyclic aromatic compound with a molecular weight of approximately 204.18 g/mol [1][2][3]. Its structure comprises a phenol ring substituted with a nitro group and a pyrrole ring. The presence of the phenolic hydroxyl group, the nitro group, and the pyrrole moiety dictates its physicochemical properties, including its solubility and stability. The phenol group is expected to enhance hydrophilicity, while the nitro group is a strong electron-withdrawing group[1].

Solubility Profile

The solubility of an organic compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. The solubility of 3-Nitro-2-(1H-pyrrol-1-yl)phenol is expected to be influenced by the interplay of its polar functional groups (hydroxyl and nitro) and the aromatic rings.

Expected Qualitative Solubility

Based on the principle of "like dissolves like," the expected solubility of 3-Nitro-2-(1H-pyrrol-1-yl)phenol in various solvents is summarized in the table below[4]. The phenolic hydroxyl group suggests that the compound will exhibit acidic properties and thus should be soluble in basic solutions.

| Solvent | Predicted Solubility | Rationale |

| Water | Low to Moderate | The polar hydroxyl and nitro groups may confer some water solubility, but the aromatic rings are hydrophobic. |

| 5% Sodium Hydroxide | Soluble | The acidic phenolic proton will react with a strong base to form a soluble salt.[5][6] |

| 5% Sodium Bicarbonate | Likely Soluble | The electron-withdrawing nitro group increases the acidity of the phenol, likely making it a strong enough acid to react with a weak base.[6] |

| 5% Hydrochloric Acid | Insoluble | The compound does not possess basic functional groups to react with acid. |

| Ethanol, Methanol | Soluble | The compound is expected to be soluble in polar organic solvents. |

| Acetone, Ethyl Acetate | Soluble | Good solubility is expected in these polar aprotic solvents. |

| Dichloromethane | Moderately Soluble | Some solubility is expected due to the overall aromatic character. |

| Hexane, Toluene | Insoluble | The compound is too polar to dissolve in nonpolar solvents. |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a compound.

1. Materials and Equipment:

-

3-Nitro-2-(1H-pyrrol-1-yl)phenol

-

Selected solvents (e.g., water, phosphate buffer pH 7.4)

-

Scintillation vials or screw-capped test tubes

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Procedure:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol) for creating a calibration curve.

-

Add an excess amount of 3-Nitro-2-(1H-pyrrol-1-yl)phenol to a vial containing a known volume of the test solvent. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to pellet any remaining suspended solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

The solubility is calculated from the measured concentration and the dilution factor.

Logical Workflow for Solubility Determination

References

Theoretical Investigations of 3-Nitro-2-(1H-pyrrol-1-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational aspects of the novel molecule 3-Nitro-2-(1H-pyrrol-1-yl)phenol. While direct experimental and theoretical studies on this specific compound are not available in the current literature, this document synthesizes findings from extensive research on its constituent functional moieties—nitrophenols and pyrrole-substituted aromatic systems—to project its structural, electronic, and spectroscopic properties. This whitepaper serves as a foundational resource for researchers and professionals in drug development and materials science, offering a predictive framework for the behavior of this molecule and a roadmap for future experimental and computational validation.

Introduction

3-Nitro-2-(1H-pyrrol-1-yl)phenol is a unique organic molecule that combines the electron-withdrawing properties of a nitro group with the electron-rich aromaticity of a pyrrole ring, all substituted on a phenol scaffold. This distinct combination of functional groups suggests a range of interesting chemical and physical properties, including potential applications in medicinal chemistry, materials science, and as a chemical intermediate. The presence of both hydrogen bond donor (-OH) and acceptor (-NO2) groups, along with the steric and electronic influence of the pyrrole ring, points towards complex intermolecular interactions and a rich chemical reactivity profile.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for predicting the properties of novel molecules before their synthesis and experimental characterization.[1][2] Such studies can provide crucial insights into molecular geometry, electronic structure, vibrational spectra, and reactivity, thereby guiding experimental efforts and accelerating the discovery process. This guide will extrapolate from existing theoretical data on related compounds to provide a robust predictive analysis of 3-Nitro-2-(1H-pyrrol-1-yl)phenol.

Predicted Molecular Geometry and Structural Parameters

The molecular geometry of 3-Nitro-2-(1H-pyrrol-1-yl)phenol is anticipated to be influenced by the steric hindrance between the adjacent pyrrole and nitro groups, as well as by the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitro group. DFT calculations on similar ortho-nitrophenols consistently show the presence of a strong intramolecular hydrogen bond that significantly impacts the planarity of the molecule and the bond lengths and angles of the involved functional groups.[3][4]

The pyrrole ring is expected to be non-coplanar with the phenol ring to minimize steric repulsion. The dihedral angle between the two rings will be a key determinant of the molecule's overall conformation and electronic properties.

Table 1: Predicted Geometrical Parameters for 3-Nitro-2-(1H-pyrrol-1-yl)phenol (Based on DFT studies of related compounds)

| Parameter | Predicted Value Range | Rationale and Citations |

| Bond Lengths (Å) | ||

| C-N (Nitro) | 1.45 - 1.49 | Typical C-N single bond length in nitroaromatic compounds.[5] |

| N-O (Nitro) | 1.22 - 1.25 | Characteristic of the nitro group.[5] |

| C-N (Pyrrole) | 1.40 - 1.44 | Reflects the bond between the aromatic rings. |

| O-H (Phenol) | 0.96 - 0.98 | Standard phenolic O-H bond length. |

| C-O (Phenol) | 1.35 - 1.38 | Typical for phenols. |

| Bond Angles (°) | ||

| O-N-O (Nitro) | 123 - 126 | Standard bond angle for a nitro group. |

| C-C-N (Nitro) | 118 - 122 | Influenced by steric hindrance from the adjacent pyrrole group. |

| C-N-C (Pyrrole) | 125 - 129 | Angle at the nitrogen connecting the two rings. |

| Dihedral Angles (°) | ||

| C-C-N-C (Pyrrole-Phenol) | 30 - 60 | Non-planarity is expected to reduce steric strain. |

Predicted Electronic Properties

The electronic properties of 3-Nitro-2-(1H-pyrrol-1-yl)phenol are expected to be dominated by the interplay between the electron-donating phenol and pyrrole groups and the electron-withdrawing nitro group. This "push-pull" electronic arrangement often leads to interesting photophysical properties and enhanced chemical reactivity.[6]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity. For this molecule, the HOMO is predicted to be localized primarily on the electron-rich phenol and pyrrole rings, while the LUMO is expected to be centered on the electron-deficient nitrobenzene moiety. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability.[1][4] A smaller gap generally implies higher reactivity.

Table 2: Predicted Electronic Properties of 3-Nitro-2-(1H-pyrrol-1-yl)phenol

| Parameter | Predicted Value Range | Significance |

| HOMO Energy | -6.0 to -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -2.5 to -3.0 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 3.0 to 4.0 eV | Related to chemical reactivity and electronic transitions.[4] |

| Dipole Moment | 3.0 to 5.0 Debye | Suggests a polar molecule with significant charge separation. |

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution. It is predicted that the MEP will show a negative potential (red/yellow) around the oxygen atoms of the nitro and hydroxyl groups, indicating regions susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group and the pyrrole ring will likely exhibit a positive potential (blue), highlighting areas for nucleophilic interaction.

Predicted Vibrational Spectroscopy (FT-IR and Raman)

The vibrational spectrum of 3-Nitro-2-(1H-pyrrol-1-yl)phenol is expected to show characteristic peaks for its functional groups. DFT calculations are a powerful tool for predicting vibrational frequencies.[4][7]

Table 3: Predicted Characteristic Vibrational Frequencies for 3-Nitro-2-(1H-pyrrol-1-yl)phenol

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |

| O-H (Phenol) | Stretching | 3200 - 3400 | Broad peak due to intramolecular hydrogen bonding. |

| N-H (Pyrrole) | Stretching | ~3400 | Characteristic N-H stretch of the pyrrole ring. |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Typical for aromatic C-H bonds. |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Multiple bands are expected. |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1550 | Strong absorption.[5] |

| NO₂ (Nitro) | Symmetric Stretching | 1330 - 1370 | Strong absorption.[5] |

| C-N (Pyrrole) | Stretching | 1250 - 1350 | |

| C-O (Phenol) | Stretching | 1200 - 1280 |

Proposed Experimental and Computational Protocols

Hypothetical Synthesis Protocol

A plausible synthetic route to 3-Nitro-2-(1H-pyrrol-1-yl)phenol could involve a multi-step process. One potential pathway is the Paal-Knorr pyrrole synthesis.[8][9]

-

Nitration of 2-Aminophenol: 2-Aminophenol can be carefully nitrated to introduce the nitro group at the 3-position.

-

Diazotization and Reduction: The resulting amino group can be diazotized and subsequently reduced to yield 2-amino-3-nitrophenol.

-

Paal-Knorr Pyrrole Synthesis: The 2-amino-3-nitrophenol could then be reacted with a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran, in the presence of an acid catalyst to form the pyrrole ring.[8][9]

Characterization: The synthesized compound would be characterized using standard analytical techniques including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.

Computational Study Protocol

A thorough theoretical investigation of 3-Nitro-2-(1H-pyrrol-1-yl)phenol would involve the following computational steps:

-

Geometry Optimization: The molecular structure would be optimized using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation.[7][10]

-

Frequency Calculations: Vibrational frequencies would be calculated at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface and to predict the IR and Raman spectra.[4]

-

Electronic Property Analysis: HOMO-LUMO energies, the molecular electrostatic potential, and other electronic descriptors would be calculated to understand the molecule's reactivity and electronic structure.[1]

-

Solvent Effects: The influence of different solvents on the geometry and electronic properties could be modeled using a polarizable continuum model (PCM).[11]

Visualizations

To aid in the conceptualization of the theoretical studies, the following diagrams illustrate the molecular structure and a typical computational workflow.

Caption: Predicted molecular structure of 3-Nitro-2-(1H-pyrrol-1-yl)phenol.

References

- 1. rjpn.org [rjpn.org]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. mysite.science.uottawa.ca [mysite.science.uottawa.ca]

- 4. longdom.org [longdom.org]

- 5. A DFT study of the vibrational spectra of 1-, and 2-nitrotriphenylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of two distinct pyrrole moiety-containing arenes from nitroanilines using Paal–Knorr followed by an indium-mediated reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Pyrrole - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]

A Technical Guide to the Discovery, Isolation, and Characterization of Novel Nitropyrrole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Nitropyrrole-containing natural products represent a rare and fascinating class of secondary metabolites.[1][2] First discovered over three decades ago with the isolation of pyrrolomycins A and B, these compounds are characterized by a pyrrole ring bearing a nitro (-NO₂) group, a feature that is uncommon in nature.[3] They are primarily isolated from microbial sources, including soil bacteria and marine-derived actinomycetes.[4][5] The unique structural motifs and potent biological activities of nitropyrrole derivatives, particularly their antimicrobial and anticancer properties, have made them significant targets for natural product discovery, medicinal chemistry, and drug development.[1][6][7] This guide provides an in-depth overview of the core methodologies used to discover, isolate, and characterize these novel compounds, supported by quantitative data and detailed experimental workflows.

Major Classes of Nitropyrrole Natural Products

Nitropyrrole natural products are broadly categorized based on the position of the nitro group on the pyrrole ring.

-

β-Nitropyrroles (3-Nitropyrroles): This class is primarily represented by the pyrrolomycins , a family of polyhalogenated antibiotics isolated from species like Actinosporangium and Streptomyces.[4][6] Pyrrolomycins A, B, C, D, and E are notable members, exhibiting significant activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[4][6]

-

α-Nitropyrroles (2-Nitropyrroles): This group includes the nitropyrrolins and heronapyrroles .[1] Nitropyrrolins A-E were first isolated from a marine actinomycete and are the first known naturally occurring terpenyl-α-nitropyrroles.[5][6] The heronapyrroles, also from a marine Streptomyces species, feature a farnesylated 2-nitropyrrole core with varying levels of oxidation on the terpene chain.[3][4]

Discovery and Isolation: A Methodological Workflow

The isolation of nitropyrrole derivatives from microbial sources is a multi-step process that requires careful optimization. It begins with fermentation and extraction, followed by extensive chromatographic purification.

Caption: General workflow for the isolation and purification of nitropyrrole derivatives.

Experimental Protocols

1. Fermentation:

-

Strain: A selected microbial strain (e.g., Streptomyces sp. CMB-0423 for heronapyrroles) is cultured.[8]

-

Media: A suitable liquid broth medium (e.g., containing soluble starch, yeast extract, peptone, and seawater) is prepared and autoclaved.

-

Inoculation & Growth: The medium is inoculated with a seed culture of the microorganism and incubated on a shaker at a controlled temperature (e.g., 27-30°C) for several days (typically 7-14 days) to allow for the production of secondary metabolites.

2. Extraction and Initial Fractionation:

-

Harvesting: The culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration.

-

Extraction: The supernatant and the mycelial cake are typically extracted separately with an organic solvent such as ethyl acetate (EtOAc) or butanol. The organic phases are combined.

-

Concentration: The combined organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Purification: The crude extract is a complex mixture requiring multiple chromatographic steps for the isolation of pure compounds.

-

VLC/MPLC: The crude extract is often subjected to Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC) on silica gel as an initial fractionation step, using a gradient of solvents (e.g., hexane-EtOAc followed by EtOAc-methanol).

-

Size-Exclusion Chromatography: Fractions of interest are often further purified using size-exclusion chromatography (e.g., Sephadex LH-20) with a solvent like methanol to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): The final purification step almost invariably involves Reverse-Phase HPLC (RP-HPLC).[9]

-

Column: A C18 column (e.g., COSMOSIL 5C18-AR-II) is commonly used.[10]

-

Mobile Phase: A gradient system of water and an organic solvent (acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid, is employed.[9][10]

-

Detection: A UV detector is used, monitoring at wavelengths where the pyrrole chromophore absorbs (e.g., 254 nm and 278 nm).[10]

-

4. Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass and molecular formula.[11]

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the carbon-hydrogen framework and establish connectivity.[11][12]

-

X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the relative and absolute stereochemistry.[4]

Biological Activity and Quantitative Data

Nitropyrrole derivatives exhibit a range of biological activities, most notably antibacterial and anticancer effects. The potency of these compounds is quantified by metrics such as Minimum Inhibitory Concentration (MIC) for antibacterial activity and the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity.

Table 1: Antibacterial Activity of Novel Nitropyrrole Derivatives

| Compound | Class | Target Organism | MIC/MBC (µM) | Reference |

|---|---|---|---|---|

| Pyrrolomycin A | β-Nitropyrrole | S. aureus | ~20 (MIC) | [13] |

| Pyrrolomycin C | β-Nitropyrrole | S. aureus | >60 (MBC) | [7] |

| Synthetic Nitro-PM 5a | β-Nitropyrrole | S. aureus | 60 (MBC) | [7] |

| Synthetic Nitro-PM 4d | β-Nitropyrrole | P. aeruginosa | 30 (MIC) | [13] |

| 3-Farnesylpyrrole* | α-Nitropyrrole Derivative | MRSA | 2.8 µg/mL (MIC) | [6] |

| Marinopyrrole A | Bispyrrole Alkaloid | MRSA | Effective | [6] |

| Phallusialide A | Pyrrole Alkaloid | MRSA | 32 µg/mL (MIC) | [6] |

| Phallusialide B | Pyrrole Alkaloid | E. coli | 64 µg/mL (MIC) | [6] |

*A synthetic derivative obtained during the structural evaluation of nitropyrrolins.

Table 2: Anticancer Activity of Synthetic Nitro-Pyrrolomycins

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyrrolomycin C | HCT116 (Colon) | 16.0 | [7] |

| Pyrrolomycin C | MCF-7 (Breast) | 11.0 | [7] |

| Nitro-PM 4b | HCT116 (Colon) | 11.0 | [7] |

| Nitro-PM 4b | MCF-7 (Breast) | 10.0 | [7] |

| Nitro-PM 5a | HCT116 (Colon) | 15.0 | [7] |

| Nitro-PM 5a | MCF-7 (Breast) | 14.0 |[7] |

Mechanism of Action

The biological activity of nitropyrrole derivatives is intrinsically linked to the presence of the electron-withdrawing nitro group. Like other nitroaromatic antibiotics, they are believed to act as prodrugs that require reductive bioactivation within the target cell.[14]

Caption: Proposed mechanism of action for nitropyrrole antibiotics via reductive bioactivation.

The process involves several key steps:

-

Cellular Uptake: The lipophilic nitropyrrole compound crosses the cell membrane.[13]

-

Nitro Group Reduction: Inside the cell (particularly in anaerobic or microaerophilic environments), host nitroreductase enzymes reduce the nitro group.[14]

-

Formation of Cytotoxic Intermediates: This reduction generates highly reactive nitrogen species, such as nitroso and hydroxylamine derivatives.[14]

-

Cellular Damage: These reactive intermediates can cause widespread cellular damage by reacting with critical biomolecules like DNA, leading to strand breaks, and inactivating essential proteins and enzymes.[15]

An additional mechanism proposed for pyrrolomycins is the disruption of cellular energy production. They can act as protonophores, which uncouple oxidative phosphorylation by dissipating the proton gradient across the cell membrane, ultimately leading to cell death.[3][7]

Synthetic Strategies

The rarity of nitropyrrole natural products and the desire to create analogues with improved therapeutic properties have driven the development of total synthesis strategies.[8] A key challenge is the regioselective installation of the nitro group onto the pyrrole core.[16][17] Modern synthetic approaches often rely on palladium-catalyzed cross-coupling reactions to construct the carbon skeleton.

References

- 1. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Marine Pyrrole Alkaloids [mdpi.com]

- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acgpubs.org [acgpubs.org]

- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. General Synthesis of the Nitropyrrolin Family of Natural Products via Regioselective CO2-Mediated Alkyne Hydration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Alchemist's Guide to Aromatic Architecture: A Deep Dive into the Synthesis of Functionalized Pyrroles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole nucleus, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. Its prevalence in a vast array of natural products, pharmaceuticals, and functional materials underscores the critical importance of robust and versatile synthetic methodologies for its construction and functionalization.[1][2][3][4] From the life-sustaining core of heme and chlorophyll to the intricate frameworks of blockbuster drugs, the substituted pyrrole scaffold offers a privileged platform for molecular design and discovery.[5][6][7] This technical guide provides a comprehensive review of both classical and contemporary strategies for the synthesis of functionalized pyrroles, with a focus on providing detailed experimental protocols and comparative data to aid in the practical application of these powerful chemical transformations.

Classical Approaches: The Foundations of Pyrrole Synthesis

The enduring legacy of 19th and 20th-century organic chemists provides a bedrock of reliable methods for pyrrole ring construction. These name reactions, refined over decades, remain staples in the synthetic chemist's toolbox.

The Paal-Knorr Synthesis: A Symphony of Dicarbonyls and Amines

The Paal-Knorr synthesis is arguably the most straightforward and widely employed method for constructing the pyrrole ring.[8] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[9][10][11] The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole.[9][10]

Logical Workflow of the Paal-Knorr Synthesis

Caption: General workflow of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Synthesis of N-Benzyl-2,5-dimethylpyrrole

-

Reagents: Hexane-2,5-dione (1.0 eq), Benzylamine (1.1 eq), Acetic Acid (catalytic amount).

-

Solvent: Ethanol.

-

Procedure: To a solution of hexane-2,5-dione in ethanol, benzylamine and a catalytic amount of acetic acid are added. The mixture is refluxed for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-benzyl-2,5-dimethylpyrrole.

| Entry | R1 | R2 | Amine | Yield (%) |

| 1 | Me | Me | NH4OAc | 85 |

| 2 | Ph | Ph | NH4OAc | 92 |

| 3 | Me | Me | PhNH2 | 88 |

| 4 | Et | Et | BnNH2 | 90 |

Table 1: Representative yields for the Paal-Knorr synthesis with various substrates.

The Knorr Pyrrole Synthesis: Building Complexity from α-Amino Ketones

The Knorr pyrrole synthesis is a powerful method for preparing polysubstituted pyrroles.[12] This reaction involves the condensation of an α-amino ketone with a β-ketoester or another dicarbonyl compound with an activated methylene group.[12][13] A key feature of this synthesis is that the α-amino ketones are often generated in situ from the corresponding oximes to avoid self-condensation.[12]

Reaction Mechanism of the Knorr Pyrrole Synthesis

Caption: Simplified mechanism of the Knorr pyrrole synthesis.

Experimental Protocol: Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate (Knorr's Pyrrole) [12][14]

-

Reagents: Ethyl acetoacetate (2.0 eq), Sodium nitrite (1.0 eq), Zinc dust (2.0 eq), Glacial acetic acid.

-

Procedure: Ethyl acetoacetate is dissolved in glacial acetic acid and cooled in an ice bath. A solution of sodium nitrite in water is added slowly to form ethyl 2-oximinoacetoacetate. To this mixture, the second equivalent of ethyl acetoacetate is added, followed by the gradual addition of zinc dust while stirring vigorously. The reaction is exothermic and the temperature should be controlled. After the addition is complete, the mixture is stirred for an additional hour and then poured into water. The precipitated product is collected by filtration, washed with water, and recrystallized from ethanol.[12]

| R1 | R2 | R3 | Yield (%) |

| Me | COOEt | Me | 75-85 |

| Ph | COOEt | Me | 65-75 |

| Me | COMe | Me | 70-80 |

Table 2: Typical yields for the Knorr pyrrole synthesis.

The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis provides a route to substituted pyrroles through the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[15][16] This three-component reaction offers a high degree of flexibility in the substitution pattern of the resulting pyrrole.[15][17]

Experimental Protocol: Generalized Hantzsch Pyrrole Synthesis

-

Reagents: β-ketoester (1.0 eq), α-haloketone (1.0 eq), primary amine (1.1 eq).

-

Solvent: Ethanol or acetic acid.

-

Procedure: The β-ketoester and the primary amine are dissolved in the chosen solvent and stirred for a short period to form the enamine intermediate. The α-haloketone is then added, and the mixture is heated to reflux for several hours. After completion of the reaction, the solvent is evaporated, and the residue is worked up, typically by extraction and subsequent purification by crystallization or chromatography.[15]

| β-ketoester | α-haloketone | Amine | Yield (%) |

| Ethyl acetoacetate | Chloroacetone | NH4OAc | 60-70 |

| Ethyl benzoylacetate | Phenacyl bromide | Aniline | 55-65 |

Table 3: Representative yields for the Hantzsch pyrrole synthesis.

The Barton-Zard Synthesis

The Barton-Zard synthesis is a powerful method for preparing pyrroles with a wide range of substituents. The reaction involves the condensation of a nitroalkene with an α-isocyanoacetate ester under basic conditions.[5][18][19]

Experimental Protocol: General Procedure for the Barton-Zard Synthesis

-

Reagents: Nitroalkene (1.0 eq), Ethyl isocyanoacetate (1.1 eq), a base (e.g., K2CO3, DBU).

-

Solvent: THF or acetonitrile.

-

Procedure: To a solution of the nitroalkene and ethyl isocyanoacetate in the solvent, the base is added portion-wise at room temperature. The reaction mixture is stirred until the starting materials are consumed (monitored by TLC). The solvent is then removed, and the crude product is purified by column chromatography.[20]

| Nitroalkene | Base | Yield (%) |

| β-Nitrostyrene | K2CO3 | 85 |

| 1-Nitrocyclohexene | DBU | 78 |

Table 4: Illustrative yields for the Barton-Zard synthesis.

The Van Leusen Pyrrole Synthesis

The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a versatile C-N=C synthon for the construction of various heterocyles, including pyrroles.[21] The reaction of TosMIC with an activated alkene (Michael acceptor) in the presence of a base leads to the formation of a substituted pyrrole.[22][23]

Experimental Protocol: Synthesis of a 3,4-Disubstituted Pyrrole via the Van Leusen Reaction [24]

-

Reagents: α,β-unsaturated ketone (1.0 eq), Tosylmethyl isocyanide (TosMIC, 1.1 eq), Sodium hydride (NaH, 1.2 eq).

-

Solvent: A mixture of DMSO and diethyl ether.

-

Procedure: A solution of the α,β-unsaturated ketone and TosMIC in DMSO is added dropwise to a suspension of NaH in diethyl ether at room temperature under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.[25]

| Michael Acceptor | Yield (%) |

| Chalcone | 70-85 |

| Ethyl cinnamate | 65-80 |

Table 5: Typical yields for the Van Leusen pyrrole synthesis.

Modern Synthetic Strategies: Expanding the Horizons of Pyrrole Chemistry

While classical methods provide a strong foundation, the demand for more efficient, atom-economical, and regioselective syntheses has driven the development of modern catalytic approaches.

Transition-Metal Catalyzed Syntheses

Transition-metal catalysis has revolutionized organic synthesis, and the construction of pyrroles is no exception.[2] Catalysts based on rhodium, zinc, and other metals can facilitate the synthesis of highly functionalized pyrroles from a variety of starting materials, often under mild conditions.[26][27][28] For instance, the rhodium- or zinc-catalyzed reaction of dienyl azides provides a direct route to 2,5-disubstituted and 2,4,5-trisubstituted pyrroles.[26][27]

Conceptual Overview of a Transition-Metal Catalyzed Pyrrole Synthesis

Caption: Generalized scheme for transition-metal catalyzed pyrrole synthesis.

Experimental Protocol: Zinc-Iodide-Catalyzed Synthesis of 2,5-Disubstituted Pyrroles from Dienyl Azides [26]

-

Reagents: Dienyl azide (1.0 eq), Zinc iodide (ZnI2, 10 mol%).

-

Solvent: Dichloromethane (DCM).

-

Procedure: To a solution of the dienyl azide in DCM is added zinc iodide at room temperature. The reaction mixture is stirred until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.

| Dienyl Azide Substituents | Catalyst | Yield (%) |

| Aryl, Aryl | ZnI2 | 80-95 |

| Aryl, Alkyl | Rh2(O2CC3F7)4 | 75-90 |

Table 6: Representative yields for the transition-metal-catalyzed synthesis of pyrroles from dienyl azides.[26]

C-H Functionalization of Pyrroles

Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of heterocyclic scaffolds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions.[2][29][30] This approach allows for the introduction of various functional groups directly onto the pyrrole ring, bypassing the need for pre-functionalized starting materials.[31][32] Both metal-catalyzed and metal-free methods have been developed for the C-H functionalization of pyrroles.[29]

Experimental Protocol: Rhodium-Catalyzed C-H Arylation of N-Boc-pyrrole

-

Reagents: N-Boc-pyrrole (1.0 eq), Aryl halide (1.2 eq), [Rh(cod)Cl]2 (2.5 mol%), Ligand (e.g., PCy3, 5 mol%), Base (e.g., K2CO3, 2.0 eq).

-

Solvent: Toluene or dioxane.

-

Procedure: The N-Boc-pyrrole, aryl halide, rhodium catalyst, ligand, and base are combined in a sealed tube under an inert atmosphere. The solvent is added, and the mixture is heated at a specified temperature (e.g., 120 °C) for 12-24 hours. After cooling, the reaction mixture is filtered, the solvent is evaporated, and the product is purified by column chromatography.

| Aryl Halide | Position of Functionalization | Yield (%) |

| Iodobenzene | C2 | 85 |

| 4-Bromotoluene | C2 | 80 |

Table 7: Illustrative yields for the C-H arylation of N-Boc-pyrrole.

Applications in Drug Development

The synthetic methodologies described herein are instrumental in the discovery and development of new therapeutic agents.[4][33][34] Many blockbuster drugs, such as the cholesterol-lowering agent Atorvastatin (Lipitor®) and the anti-inflammatory drug Tolmetin, feature a functionalized pyrrole core.[7][35][36] The ability to rapidly and efficiently synthesize libraries of pyrrole derivatives is crucial for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.[34][37]

Conclusion

The synthesis of functionalized pyrroles is a rich and evolving field of organic chemistry. From the time-honored classical name reactions to the cutting-edge transition-metal-catalyzed and C-H functionalization strategies, the synthetic chemist has an ever-expanding arsenal of tools to construct and modify this important heterocyclic scaffold. The detailed protocols and comparative data presented in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the continued exploration and exploitation of the vast chemical space offered by functionalized pyrroles. The ongoing development of greener, more efficient, and highly selective synthetic methods will undoubtedly continue to fuel innovation in medicine and materials science.[8][38]

References

- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Pyrroles, Indoles, and Carbazoles through Transition Metal-Catalyzed CâH Functionalization | Yoshikai Group [pharm.tohoku.ac.jp]

- 3. Recent Advancements in Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. soc.chim.it [soc.chim.it]

- 7. mdpi.com [mdpi.com]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 12. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 13. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 14. youtube.com [youtube.com]

- 15. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 16. thieme-connect.com [thieme-connect.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. allaboutchemistry.net [allaboutchemistry.net]

- 19. Barton–Zard reaction - Wikipedia [en.wikipedia.org]

- 20. Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate [mdpi.com]

- 21. Van Leusen Reaction [organic-chemistry.org]

- 22. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides [organic-chemistry.org]

- 27. Transition metal-catalyzed synthesis of pyrroles from dienyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. scilit.com [scilit.com]

- 29. researchgate.net [researchgate.net]

- 30. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 31. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Divergent synthesis of pyrrolizine derivatives through C–H bond functionalization of pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 33. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 34. scitechnol.com [scitechnol.com]

- 35. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 36. nbinno.com [nbinno.com]

- 37. A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 38. books.lucp.net [books.lucp.net]

Application Notes & Protocols for the Analytical Characterization of 3-Nitro-2-(1H-pyrrol-1-yl)phenol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Nitro-2-(1H-pyrrol-1-yl)phenol is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its biological activity is inferred from the known properties of related nitro-containing and pyrrole-based compounds, which have demonstrated a range of activities including antibacterial, antifungal, and anticancer properties. Accurate and robust analytical methods are crucial for the purity assessment, stability testing, and quality control of this compound in research and development settings. These application notes provide detailed protocols for the characterization of 3-Nitro-2-(1H-pyrrol-1-yl)phenol using various analytical techniques.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of 3-Nitro-2-(1H-pyrrol-1-yl)phenol is presented below. These values are estimated based on the structure and data from similar compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| Appearance | Yellowish crystalline solid |

| Melting Point | 150-155 °C |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. |

| pKa | ~7.5 (phenolic hydroxyl) |

High-Performance Liquid Chromatography (HPLC)

Application: To determine the purity of 3-Nitro-2-(1H-pyrrol-1-yl)phenol and to quantify it in various sample matrices.

Experimental Protocol:

A reversed-phase HPLC method is proposed for the analysis of 3-Nitro-2-(1H-pyrrol-1-yl)phenol.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid). A typical starting condition could be 60% acetonitrile and 40% water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Based on the UV-Vis spectrum, a primary wavelength of 275 nm and a secondary wavelength of 350 nm are recommended for detection.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation:

| Parameter | Predicted Value |

| Retention Time | 4.5 ± 0.5 min (under the specified isocratic conditions) |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Linearity (r²) | > 0.999 |

Workflow for HPLC Analysis:

Caption: Workflow for HPLC analysis of 3-Nitro-2-(1H-pyrrol-1-yl)phenol.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: To confirm the identity and assess the purity of 3-Nitro-2-(1H-pyrrol-1-yl)phenol, particularly for volatile impurities. Derivatization may be necessary to improve volatility and peak shape.

Experimental Protocol:

-

Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 280 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-450 m/z.

-

Sample Preparation (with derivatization): To a solution of the sample in pyridine, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60 °C for 30 minutes.

Data Presentation:

| Parameter | Predicted Value |

| Retention Time | ~15 min (underivatized, may vary significantly) |

| Molecular Ion (M⁺) | m/z 204 |

| Key Fragment Ions | m/z 174 ([M-NO]⁺), 158 ([M-NO₂]⁺), 130, 103, 77 |

Workflow for GC-MS Analysis:

Caption: Workflow for GC-MS analysis of 3-Nitro-2-(1H-pyrrol-1-yl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: To elucidate and confirm the chemical structure of 3-Nitro-2-(1H-pyrrol-1-yl)phenol.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

¹H NMR:

-

Acquire at least 16 scans.

-

Reference the solvent peak (DMSO at 2.50 ppm, CDCl₃ at 7.26 ppm).

-

-

¹³C NMR:

-

Acquire with proton decoupling.

-

Reference the solvent peak (DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm).

-

Data Presentation (Predicted Chemical Shifts in DMSO-d₆):

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Phenolic OH | ~10.5 | br s | 1H | -OH |

| Aromatic CH | 7.8-8.2 | m | 3H | Phenyl protons |

| Pyrrole CH | 6.2-7.0 | m | 4H | Pyrrole protons |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Aromatic C | 110-160 | Phenyl and Pyrrole carbons |

| C-NO₂ | ~145 | Carbon attached to nitro group |

| C-OH | ~155 | Carbon attached to hydroxyl group |

Infrared (IR) Spectroscopy

Application: To identify the functional groups present in 3-Nitro-2-(1H-pyrrol-1-yl)phenol.

Experimental Protocol:

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Range: 4000-400 cm⁻¹.

Data Presentation:

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H stretch (phenolic) | 3200-3500 (broad) |

| N-O stretch (nitro, asymmetric) | 1510-1560 |

| N-O stretch (nitro, symmetric) | 1345-1385 |

| C=C stretch (aromatic) | 1450-1600 |

| C-N stretch | 1250-1350 |

| C-H stretch (aromatic) | 3000-3100 |

UV-Vis Spectroscopy

Application: To determine the absorption maxima, which can be useful for quantification and as a detection wavelength in HPLC.

Experimental Protocol:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Solvent: Methanol or ethanol.

-

Concentration: Prepare a dilute solution (e.g., 10 µg/mL).

-

Spectral Range: 200-600 nm.

Data Presentation:

| Parameter | Predicted Value |

| λmax 1 | ~275 nm |

| λmax 2 | ~350 nm |

Potential Biological Signaling Pathway

Nitro- and pyrrole-containing compounds have been reported to exhibit anticancer activity through various mechanisms, including the induction of apoptosis. A generalized potential signaling pathway is depicted below.

Caption: Potential apoptotic signaling pathway induced by 3-Nitro-2-(1H-pyrrol-1-yl)phenol.

Application Note and Protocol: Nitration of 2-(1H-pyrrol-1-yl)phenol

Abstract

This document provides a detailed experimental protocol for the regioselective nitration of 2-(1H-pyrrol-1-yl)phenol. The presence of two activating rings, a phenol and a pyrrole, presents a challenge in controlling the regioselectivity of electrophilic aromatic substitution. The protocol described herein is adapted from established methods for the nitration of substituted phenols and aims to favor the synthesis of 5-nitro-2-(1H-pyrrol-1-yl)phenol.[1] This application note is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

2-(1H-pyrrol-1-yl)phenol is an aromatic compound containing both a phenol and a pyrrole moiety. The nitration of such a molecule is of interest for the synthesis of novel intermediates for pharmaceuticals, agrochemicals, and dyes. The nitro group is a versatile functional group that can be further transformed into other functionalities, such as amines, or used to modulate the electronic properties of the molecule. The hydroxyl group of the phenol and the pyrrole ring are both strongly activating and ortho-, para-directing, which can lead to a mixture of products. However, by controlling the reaction conditions and the choice of nitrating agent, regioselective nitration can be achieved. This protocol focuses on a method using a metal nitrate, a common and effective reagent for the controlled nitration of phenols.[2][3] A specific method has been reported for the nitration of 2-pyrrol-1-yl-phenol using fuming nitric acid in concentrated sulfuric acid at low temperatures to yield 4-nitro-2-pyrrol-1-yl-phenol (an isomer of the target compound) as the major product.[4]

Reaction Scheme

Caption: Nitration of 2-(1H-pyrrol-1-yl)phenol to 5-Nitro-2-(1H-pyrrol-1-yl)phenol.

Materials and Reagents

| Substance | Formula | MW ( g/mol ) | CAS No. | Supplier |

| 2-(1H-pyrrol-1-yl)phenol | C₁₀H₉NO | 159.18 | 32277-91-1 | Sigma-Aldrich |

| Copper(II) Nitrate Trihydrate | Cu(NO₃)₂·3H₂O | 241.60 | 10031-43-3 | Sigma-Aldrich |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Sigma-Aldrich |

| n-Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Sigma-Aldrich |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Sigma-Aldrich |

| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | Sigma-Aldrich |

Experimental Protocol

This protocol is designed for a 1 mmol scale reaction.

1. Reaction Setup:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(1H-pyrrol-1-yl)phenol (159 mg, 1.0 mmol).

-

Dissolve the starting material in 10 mL of glacial acetic acid.

-

Stir the solution at room temperature (approx. 25°C) until all the solid has dissolved.

2. Addition of Nitrating Agent:

-

In a separate vial, weigh out copper(II) nitrate trihydrate (242 mg, 1.0 mmol).

-

Add the copper(II) nitrate trihydrate to the solution of 2-(1H-pyrrol-1-yl)phenol in one portion.

-

The reaction mixture is expected to change color upon addition of the nitrating agent.

3. Reaction Monitoring:

-

Allow the reaction to stir at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent.

-

The reaction is typically complete within 2-4 hours.

4. Work-up Procedure:

-

Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a 250 mL beaker containing 100 mL of ice-cold water.

-

Extract the aqueous mixture with dichloromethane (3 x 30 mL).

-

Combine the organic layers in a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acetic acid, followed by a wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

-

Purify the crude product by column chromatography on silica gel.

-

A gradient elution system of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc) is recommended to separate the desired product from any unreacted starting material and isomers.

-

Collect the fractions containing the desired product (identified by TLC) and combine them.

-

Evaporate the solvent under reduced pressure to yield the purified 5-nitro-2-(1H-pyrrol-1-yl)phenol as a solid.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the nitration of 2-(1H-pyrrol-1-yl)phenol.

Data Presentation

The expected major product of this reaction is 5-nitro-2-(1H-pyrrol-1-yl)phenol. Other isomers may be formed in minor amounts.

| Compound | Structure | Formula | MW ( g/mol ) | CAS No. |

| 2-(1H-pyrrol-1-yl)phenol (Starting Material) |  | C₁₀H₉NO | 159.18 | 32277-91-1 |

| 5-Nitro-2-(1H-pyrrol-1-yl)phenol (Product) |  | C₁₀H₈N₂O₃ | 204.18 | 106981-64-0[1] |

Safety Precautions

-

General: This procedure should be carried out in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves (e.g., neoprene or butyl rubber), must be worn at all times.[6][7]

-

Phenols: Phenol and its derivatives are toxic and corrosive. They can be absorbed through the skin and may cause severe burns.[6][8] Avoid all contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]

-

Nitrating Agents: Nitric acid and metal nitrates are strong oxidizing agents. They can react violently with organic materials. Handle with care and avoid contact with flammable substances.

-

Solvents: Dichloromethane and acetic acid are corrosive and have associated health risks. Handle them in a fume hood to avoid inhalation of vapors.

-